Home > Products > Screening Compounds P33767 > Pregabalin impurity 13
Pregabalin impurity 13 - 466678-47-7

Pregabalin impurity 13

Catalog Number: EVT-3465051
CAS Number: 466678-47-7
Molecular Formula: C14H25NO6
Molecular Weight: 303.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pregabalin impurity 13, also known as (R)-3-aminomethyl-5-methylhexanoic acid, is a significant compound related to the pharmaceutical drug pregabalin, which is used primarily for treating neuropathic pain, epilepsy, and generalized anxiety disorder. This impurity is classified as a process-related impurity that can arise during the synthesis of pregabalin. Understanding this compound is essential for ensuring the quality and safety of pregabalin formulations.

Source

Pregabalin impurity 13 can be derived from various synthetic routes during the production of pregabalin. Its identification and characterization are crucial for regulatory compliance, particularly under guidelines set by the International Conference on Harmonization, which stipulates that impurities must be controlled to ensure drug safety and efficacy .

Classification

Pregabalin impurity 13 is classified as a lactam derivative of pregabalin. It falls under the category of pharmaceutical impurities that can affect the pharmacological profile of the final drug product. The presence of such impurities necessitates rigorous analytical methods to quantify and characterize them in pharmaceutical formulations .

Synthesis Analysis

Methods

The synthesis of pregabalin impurity 13 involves several methods, including:

  1. Linear Synthetic Approach: Initial attempts to synthesize the impurity through a linear method were unsuccessful.
  2. Enhanced Synthesis: A more successful method involved using basic conditions to enhance the formation of the impurity from pregabalin itself. This method achieved a high yield of up to 15.67% .

Technical Details

The synthesis typically involves:

  • Dissolving crude pregabalin in water.
  • Employing chromatographic techniques such as preparative high-performance liquid chromatography and flash chromatography for purification.
  • Achieving a purity level exceeding 98% .
Molecular Structure Analysis

Structure

The molecular formula of pregabalin impurity 13 is C14H25NO6C_{14}H_{25}NO_{6}, with a molecular weight of 303.4 g/mol. The structure includes an amine group, which contributes to its biological activity.

Data

Chemical Reactions Analysis

Reactions

Pregabalin impurity 13 can be synthesized through reactions involving S-pregabalin under acidic conditions or by employing specific reagents like R-mandelic acid in organic solvents. The reaction typically occurs at elevated temperatures (60-80°C) and involves steps such as solvent concentration and extraction with weak alkali solutions .

Technical Details

The reaction mechanism often includes:

  • Acid-catalyzed hydrolysis.
  • Formation of lactam structures through cyclization processes.
  • Purification steps that involve solvent evaporation and crystallization techniques to isolate the desired product .
Mechanism of Action

Process

The mechanism by which pregabalin impurity 13 exerts its effects is not fully elucidated but is believed to relate to its structural similarity to pregabalin, which modulates neurotransmitter release and interacts with voltage-gated calcium channels in the nervous system.

Data

Research indicates that impurities like this may influence the pharmacodynamics of the parent compound, potentially altering efficacy and safety profiles in clinical use .

Physical and Chemical Properties Analysis

Physical Properties

Pregabalin impurity 13 appears as a white crystalline solid under standard laboratory conditions. Its solubility profile varies depending on the solvent used, typically showing good solubility in polar solvents.

Chemical Properties

Chemical analyses reveal that this compound is stable under normal storage conditions but may decompose under extreme pH or temperature variations. Its melting point and boiling point data are essential for determining storage conditions and handling procedures .

Applications

Scientific Uses

Pregabalin impurity 13 serves multiple roles in pharmaceutical research:

  • It is used as a reference standard in quality control laboratories to ensure compliance with regulatory standards.
  • It aids in understanding the stability and degradation pathways of pregabalin formulations.
  • Researchers utilize it in studies aimed at assessing the safety profiles of drug products containing pregabalin.
Synthetic Pathways and Formation Mechanisms of Pregabalin Impurity 13

Reaction Mechanisms Leading to Impurity Generation in Pregabalin Synthesis

Hofmann Rearrangement Side Reactions and Intermediate Degradation Pathways

The Hofmann rearrangement of (R)-(-)-3-(carbamoylmethyl)-5-methylhexanoic acid is pivotal in pregabalin synthesis but generates Impurity 13 through parallel hydrolysis and decarboxylation pathways. Under alkaline conditions, the key isocyanate intermediate (formed via bromine- or hypochlorite-mediated rearrangement) undergoes nucleophilic attack by water, yielding the desired 3-aminomethyl derivative. However, overhydrolysis occurs when excess water or elevated temperatures promote carboxylic acid formation instead of the target amine. Concurrently, thermal degradation of the isocyanate intermediate above 50°C releases CO₂, forming a reactive imine that dimerizes or reacts with residual hypohalite to generate halogenated byproducts [1] [5]. Microreactor studies confirm that >90% selectivity requires precise temperature modulation (40–50°C) and residence time control (5–6 minutes), as batch processes exhibit 3–4× higher Impurity 13 levels due to thermal gradients [1].

Role of Oxidative Agents and Alkaline Conditions in Impurity Formation

Sodium hypochlorite concentration and alkalinity critically govern Impurity 13 formation. At pH > 12.5, hypochlorite disproportionation generates chlorate ions (ClO₃⁻), which oxidize the primary amine group of pregabalin to nitroso derivatives (detected at 0.05–0.15% by HPLC). Alkaline conditions also accelerate the Cannizzaro reaction of formaldehyde (a process contaminant), which cross-links pregabalin’s amine group to form dimers [1] [6]. Notably, replacing hypochlorite with N-bromosuccinimide in batch systems reduces chlorinated impurities but introduces succinimide adducts. Continuous flow systems circumvent this by enabling rapid quenching (<30 seconds) of active chlorine species post-rearrangement, suppressing Impurity 13 to <0.05% [5].

Stereochemical Considerations in Byproduct Formation During Amination Steps

Racemization during the Hofmann rearrangement generates (R,S)-diastereomers of Impurity 13. The isocyanate intermediate’s planar geometry allows nucleophilic attack from both faces, particularly under alkaline conditions (pH > 10) where the α-carbon proton acidity increases. Studies using chiral HPLC confirm that racemization rates surge from 0.5% at 40°C to 3.1% at 80°C due to enolization [6]. Additionally, residual mandelic acid (used in enantiomeric resolution) forms diastereomeric salts with pregabalin, inadvertently enriching (S)-isomers during crystallization. This is mitigated by employing R-mandelic acid for selective precipitation, suppressing (S)-Impurity 13 to ≤0.05% .

Process-Related Factors Influencing Impurity 13 Formation

Temperature Sensitivity and Localized Overheating in Batch Reactors

Impurity 13 formation exhibits Arrhenius-type kinetics, with activation energy (Ea) of 75 kJ/mol for the degradation pathway. Batch reactors suffer from poor heat transfer (U ≈ 100 W/m²·K), creating hotspots >60°C during exothermic rearrangement (−ΔH = 120 kJ/mol). These localized zones accelerate Impurity 13 formation 8-fold compared to bulk temperatures [1] [5]. Microreactor systems (U > 1,000 W/m²·K) maintain isothermal conditions (±1°C), limiting Impurity 13 to 0.08–0.12% versus 0.8–1.2% in batch reactors. Residual hypochlorite decomposition is also exothermic, contributing to temperature spikes if quenching is delayed beyond 10 minutes [5].

Impact of Residence Time and Mixing Efficiency on Byproduct Profiles

Incomplete mixing in batch reactors extends reagent exposure heterogeneity, where pockets of high [ClO⁻] or [OH⁻] persist for minutes. This extends the effective residence time for side reactions by 3–5×, increasing Impurity 13 yields. Computational fluid dynamics (CFD) modeling reveals that only 60% of batch volume achieves Re > 2,000 (turbulent flow), versus >99% in microreactors (Re ≈ 150) [1]. Optimizing microreactor residence time to 5–6 minutes minimizes Impurity 13 while achieving 90% conversion. Exceeding 8 minutes promotes hydrolysis, elevating Impurity 13 from 0.09% to 0.35% [5].

Table 1: Impurity 13 Profiles in Batch vs. Continuous Flow Synthesis

ParameterBatch ReactorMicroreactorReduction Factor
Impurity 13 Level (%)0.82–1.150.08–0.1210×
Max Temperature (°C)65–8040–50
Residence Time (min)420–4805–680×
Mixing Efficiency (%)60>991.65×

Table 2: Stereochemical Byproducts in Pregabalin Synthesis

Impurity TypeFormation ConditionLevel (%)Chiral Resolution Method
(S)-PregabalinAlkaline racemization (pH > 10)0.3–0.8R-Mandelic acid resolution
R-3-Aminomethyl-5-methylhexanoic acidIncomplete resolution0.05–0.15Recrystallization (THF/water)
Lactam dimerAcid-catalyzed cyclization0.1–0.3SMB chromatography

Properties

CAS Number

466678-47-7

Product Name

Pregabalin impurity 13

IUPAC Name

(4S)-4-(2-methylpropyl)-1-[[(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]pyrrolidin-2-one

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

InChI

InChI=1S/C14H25NO6/c1-8(2)3-9-4-11(17)15(5-9)7-14(20)13(19)12(18)10(16)6-21-14/h8-10,12-13,16,18-20H,3-7H2,1-2H3/t9-,10+,12-,13-,14-/m0/s1

InChI Key

AZUXUOROLIYZMA-XASJZRDYSA-N

SMILES

CC(C)CC1CC(=O)N(C1)CC2(C(C(C(CO2)O)O)O)O

Canonical SMILES

CC(C)CC1CC(=O)N(C1)CC2(C(C(C(CO2)O)O)O)O

Isomeric SMILES

CC(C)C[C@H]1CC(=O)N(C1)C[C@]2([C@H]([C@H]([C@@H](CO2)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.